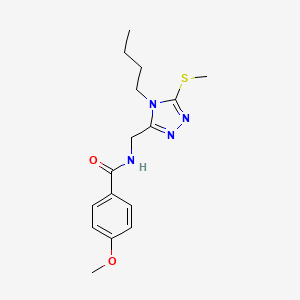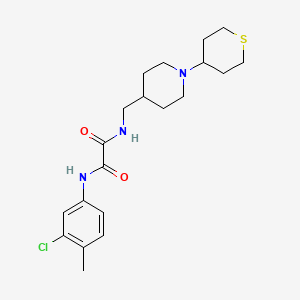
3,6-Difluoro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-2-methoxybenzamide is a chemical compound with the CAS Number: 1261439-98-8 . It has a molecular weight of 187.15 and is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO2/c1-13-7-5 (10)3-2-4 (9)6 (7)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 187.15 .Wissenschaftliche Forschungsanwendungen
Adsorption Behavior and Mechanisms
Research on the adsorption behaviors of perfluorinated compounds (PFCs) on various adsorbents provides insights into environmental remediation techniques that could be relevant for compounds like 3,6-Difluoro-2-methoxybenzamide. Effective adsorbents, including those with amine groups, have shown high adsorption capacity for PFCs, indicating potential applications in water treatment and pollution control (Du et al., 2014).
Analytical Methods in Antioxidant Activity
Analytical methods used in determining antioxidant activity highlight the importance of understanding chemical interactions and the potential health implications of various compounds, including this compound. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests could be applied to study the antioxidant properties of similar compounds (Munteanu & Apetrei, 2021).
Environmental Fate and Behavior of Chemical Compounds
Studies on the environmental fate and behavior of parabens and polyfluoroalkyl chemicals provide a framework for understanding how similar chemical compounds, such as this compound, might behave in aquatic environments. This research underscores the significance of evaluating chemical stability, degradation pathways, and potential toxicological impacts on ecosystems and human health (Haman et al., 2015).
Chemopreventive Effects of Hydroxylated Polymethoxyflavones
While not directly related, the study of hydroxylated polymethoxyflavones (PMFs) and their disease chemopreventive effects demonstrates the potential health benefits and molecular mechanisms of compounds with specific functional groups. This area could inspire further research into the health implications and therapeutic applications of this compound and similar compounds (Lai et al., 2015).
Wirkmechanismus
3,6-Difluoro-2-methoxybenzamide has been studied for its antimicrobial action. It has been found to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the bacterial cell division protein FtsZ . The thiazolopyridine moiety of PC190723 forms interactions with the hydrophobic cleft between H7 helix and the C-terminal subdomain. It has also been shown that PC190723 and the 2,6-difluoro-3-methoxybenzamide fragment induce bundling of S. aureus and Bacillus subtilis FtsZ, acting as an FtsZ polymer stabilizer .
Zukünftige Richtungen
The future directions for the study of 3,6-Difluoro-2-methoxybenzamide could involve further exploration of its antimicrobial properties, particularly its activity against MRSA . Additionally, its potential role in drug discovery could be investigated, given the importance of benzamides in various pharmaceutical applications .
Eigenschaften
IUPAC Name |
3,6-difluoro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYYUAGSPNNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2696863.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2696866.png)




![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)
